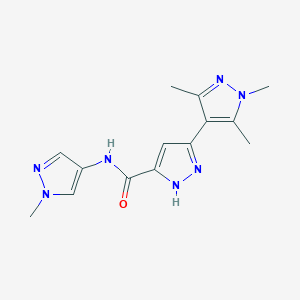methanone](/img/structure/B12163293.png)
[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl](2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanon ist eine komplexe organische Verbindung, die eine einzigartige Kombination heterocyclischer Strukturen aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanon beinhaltet typischerweise eine mehrstufige organische Synthese. Der Prozess beginnt mit der Herstellung der Schlüsselzwischenprodukte, zu denen Tetrahydrothiophen-dioxid- und Hexahydrocycloheptapyrazol-Derivate gehören.
-
Schritt 1: Synthese von Tetrahydrothiophen-dioxid
Reagenzien: Tetrahydrothiophen, Wasserstoffperoxid, Essigsäure.
Bedingungen: Die Reaktion wird unter sauren Bedingungen mit kontrollierter Temperatur durchgeführt, um die Bildung des Dioxid-Derivats zu gewährleisten.
-
Schritt 2: Herstellung von Hexahydrocycloheptapyrazol
Reagenzien: Cycloheptanon, Hydrazinhydrat.
Bedingungen: Die Reaktion wird unter Rückfluss mit einem geeigneten Lösungsmittel wie Ethanol durchgeführt, um das Hexahydro-Derivat zu erhalten.
-
Schritt 3: Kupplungsreaktion
Reagenzien: Das hergestellte Tetrahydrothiophen-dioxid und Hexahydrocycloheptapyrazol, Piperazin.
Bedingungen: Die Kupplungsreaktion wird durch ein Kupplungsmittel wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin erleichtert.
Industrielle Produktionsmethoden
Für die Produktion im industriellen Maßstab wird die Synthese auf höhere Ausbeuten und Reinheit optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, die präzise Steuerung von Reaktionsparametern und Reinigungstechniken wie Umkristallisation und Chromatographie.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which include tetrahydrothiophene dioxide and hexahydrocycloheptapyrazole derivatives.
-
Step 1: Synthesis of Tetrahydrothiophene Dioxide
Reagents: Tetrahydrothiophene, hydrogen peroxide, acetic acid.
Conditions: The reaction is carried out under acidic conditions with controlled temperature to ensure the formation of the dioxide derivative.
-
Step 2: Preparation of Hexahydrocycloheptapyrazole
Reagents: Cycloheptanone, hydrazine hydrate.
Conditions: The reaction is conducted under reflux with a suitable solvent such as ethanol to yield the hexahydro derivative.
-
Step 3: Coupling Reaction
Reagents: The prepared tetrahydrothiophene dioxide and hexahydrocycloheptapyrazole, piperazine.
Conditions: The coupling reaction is facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and purity. This involves the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
-
Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Tetrahydrothiophen-Ring.
Reagenzien: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Produkte: Sulfoxide und Sulfone.
-
Reduktion: : Reduktionsreaktionen können auf die Carbonylgruppe in der Methanon-Einheit abzielen.
Reagenzien: Natriumborhydrid, Lithiumaluminiumhydrid.
Produkte: Entsprechende Alkohole.
-
Substitution: : Nucleophile Substitutionsreaktionen können am Piperazin-Ring auftreten.
Reagenzien: Alkylhalogenide, Acylchloride.
Produkte: Substituierte Piperazin-Derivate.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure, Raumtemperatur.
Reduktion: Natriumborhydrid in Methanol, Rückfluss.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Kaliumcarbonat, Raumtemperatur.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanon als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
Biologisch wird diese Verbindung auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer Therapeutika.
Medizin
In der Medizin konzentriert sich die Forschung auf ihre potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender, antiviraler und krebshemmender Aktivitäten. Studien werden durchgeführt, um ihre Wirksamkeit und Sicherheitsprofile zu verstehen.
Industrie
Industriell wird die Verbindung für ihre Anwendungen bei der Entwicklung neuer Materialien und als Katalysator in chemischen Reaktionen untersucht.
Wirkmechanismus
Der Wirkmechanismus von 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen gehören Enzyme und Rezeptoren, die an verschiedenen biologischen Wegen beteiligt sind.
Molekulare Zielstrukturen: Enzyme wie Kinasen, Rezeptoren wie G-Protein-gekoppelte Rezeptoren.
Wege: Signaltransduktionswege, Stoffwechselwege.
Die Verbindung übt ihre Wirkungen aus, indem sie an diese Zielstrukturen bindet, ihre Aktivität moduliert und so zelluläre Prozesse beeinflusst.
Wirkmechanismus
The mechanism of action of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways.
Molecular Targets: Enzymes such as kinases, receptors like G-protein coupled receptors.
Pathways: Signal transduction pathways, metabolic pathways.
The compound exerts its effects by binding to these targets, modulating their activity, and thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanon: weist Ähnlichkeiten mit anderen heterocyclischen Verbindungen auf, wie zum Beispiel:
Einzigartigkeit
Die Einzigartigkeit von 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanon liegt in seinen kombinierten strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und sein Potenzial als Pharmakophor machen es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C17H26N4O3S |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H26N4O3S/c22-17(16-14-4-2-1-3-5-15(14)18-19-16)21-9-7-20(8-10-21)13-6-11-25(23,24)12-13/h13H,1-12H2,(H,18,19) |
InChI-Schlüssel |
IQMNGZUKMORGQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12163210.png)

![N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12163218.png)

![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163232.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12163239.png)

![tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12163251.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163267.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163271.png)
![1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12163272.png)
![3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163286.png)
![1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12163287.png)

